molecular formula C7H4F3NOS B13646959 3-((Trifluoromethyl)thio)picolinaldehyde

3-((Trifluoromethyl)thio)picolinaldehyde

Cat. No.: B13646959
M. Wt: 207.18 g/mol
InChI Key: AXYUABVGXUAZLL-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)picolinaldehyde is a chemical compound with the molecular formula C7H4F3NOS It is a derivative of picolinaldehyde, where a trifluoromethylthio group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . The presence of bismuth(III) chloride is crucial as it activates the trifluoromethanesulfanylamide during the reaction.

Industrial Production Methods

While specific industrial production methods for 3-((Trifluoromethyl)thio)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-((Trifluoromethyl)thio)picolinic acid.

    Reduction: 3-((Trifluoromethyl)thio)picolinyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-((Trifluoromethyl)thio)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)picolinaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trifluoromethyl)thio)picolinaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H4F3NOS

Molecular Weight

207.18 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H

InChI Key

AXYUABVGXUAZLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)SC(F)(F)F

Origin of Product

United States

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